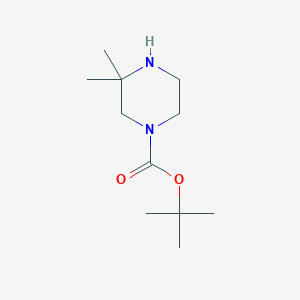
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Aminomethyl)-1-methyl-2(1H)-pyridinone" is a derivative of the pyridinone family, which is a class of heterocyclic aromatic organic compounds. Pyridinones are known for their diverse biological activities and have been the subject of various synthetic methods due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst can lead to the formation of functionalized 2-pyridinones . Additionally, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently produce 3,5-disubstituted-2-pyridylpyrroles, indicating the versatility of 2-(aminomethyl)pyridine as a starting material for synthesizing pyridine-based heterocycles . The Ritter reaction has also been employed to prepare 5-(1-aminocyclohexyl)-2(1H)-pyridinones, demonstrating the reactivity of related pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridinone derivatives can exhibit tautomerism, as observed in the Schiff base derivatives of 4-acylpyrazolone. These compounds remain in the amine-one(I) tautomeric form in chloroform solutions at room temperature, and the crystal structure of a related compound supports the stabilization of this tautomer through strong hydrogen bonding .
Chemical Reactions Analysis
Pyridinone derivatives can undergo various chemical reactions. For example, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves methods such as reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Furthermore, 5-aminofuro[3,2-c]pyridinium tosylates can be synthesized by direct N-amination and can undergo 1,3-dipolar cycloaddition reactions to afford furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure and substituents. The presence of amino groups, for instance, can enhance the solubility and reactivity of these compounds. The synthesis methods and reactions described in the literature suggest that pyridinone derivatives can be tailored to exhibit specific properties, which can be advantageous for their application as pharmaceutical agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes involved in metabolic cycles .
Mode of Action
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a small, selective, membrane-permeable molecule that potentially blocks the activity of an enzyme in the metabolic cycles . This interaction with its targets leads to changes in the metabolic processes within the cell .
Biochemical Pathways
It is known that the compound can influence metabolic pathways, potentially altering the body’s metabolic rate .
Pharmacokinetics
The compound’s interaction with metabolic enzymes suggests it may have an impact on bioavailability .
Result of Action
The molecular and cellular effects of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone’s action include potential changes in metabolic rate and alterations in the activity of certain enzymes . These changes could have various downstream effects, depending on the specific pathways and cells involved.
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGZLGNXFRQBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)







amino}acetic acid](/img/structure/B1290363.png)